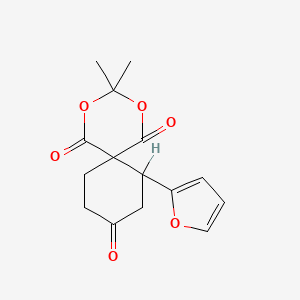
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a furan ring, which is known for its aromatic properties, and a spiro linkage that connects two cyclic structures. Such compounds are often of interest in various fields of chemistry due to their potential biological activities and applications in material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Spirocyclic Formation: The spiro linkage is introduced through a series of condensation reactions, often involving ketones or aldehydes.
Final Assembly:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride.
Substitution: Replacement of functional groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxygenated derivatives, while reduction could produce more saturated compounds.
科学研究应用
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential bioactive compound with applications in drug discovery.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways. For example, it might inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-7-(2-thienyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione: Similar structure but with a thiophene ring instead of a furan ring.
3,3-Dimethyl-7-(2-pyridyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione: Contains a pyridine ring, offering different chemical properties.
Uniqueness
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
CAS 编号 |
130598-05-9 |
|---|---|
分子式 |
C15H16O6 |
分子量 |
292.28 g/mol |
IUPAC 名称 |
11-(furan-2-yl)-3,3-dimethyl-2,4-dioxaspiro[5.5]undecane-1,5,9-trione |
InChI |
InChI=1S/C15H16O6/c1-14(2)20-12(17)15(13(18)21-14)6-5-9(16)8-10(15)11-4-3-7-19-11/h3-4,7,10H,5-6,8H2,1-2H3 |
InChI 键 |
VURALEHVRKDLAR-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(=O)C2(CCC(=O)CC2C3=CC=CO3)C(=O)O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















